N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide
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Overview
Description
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound that features a unique structure combining an isoxazole ring with a fluorophenyl group and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Coupling with Phenoxypropanamide: The final step involves coupling the isoxazole derivative with phenoxypropanamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the isoxazole ring contributes to the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)furan-2-carboxamide
- N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)cyclopentanecarboxamide
Uniqueness
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2-phenoxypropanamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. The presence of both the fluorophenyl and phenoxypropanamide groups enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13(24-15-7-3-2-4-8-15)19(23)21-12-14-11-18(25-22-14)16-9-5-6-10-17(16)20/h2-11,13H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPQUOSSWZQJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NOC(=C1)C2=CC=CC=C2F)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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